2-Bromo-5-nitro-1H-indole

Vue d'ensemble

Description

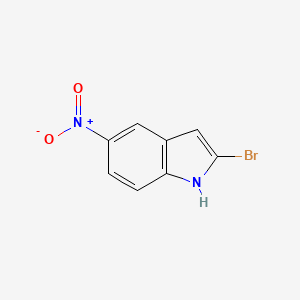

2-Bromo-5-nitro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a bromine atom at the second position and a nitro group at the fifth position on the indole ring. This specific substitution pattern imparts unique chemical and biological properties to the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research indicates that indole derivatives, including 2-bromo-5-nitro-1H-indole, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit colon cancer cell proliferation and induce apoptosis, suggesting potential therapeutic roles in cancer treatment .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Indole derivatives are known to modulate multiple biological targets, making them suitable candidates for developing new antimicrobial agents .

- Receptor Modulation : Indole derivatives have shown the ability to modulate various receptors with high affinity. For example, structure-activity relationship studies demonstrate that modifications at specific positions on the indole ring can enhance potency against certain biological targets, such as serotonin transporters and other receptors involved in neurological functions .

Drug Development

- Lead Compound for New Drugs : this compound serves as a building block for synthesizing more complex molecules aimed at targeting specific biological pathways. Its unique structural properties allow it to be modified to improve efficacy and selectivity in drug development .

Data Tables

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound derivatives could significantly reduce the viability of colon cancer cells in vitro. The mechanism involved the induction of apoptosis through modulation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of indole-based compounds were tested against common bacterial strains. The results indicated that certain derivatives of this compound displayed promising antimicrobial activity, suggesting avenues for further development into therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitro-1H-indole typically involves the bromination and nitration of an indole precursor. One common method starts with the bromination of 1H-indole to form 2-bromo-1H-indole. This is followed by nitration to introduce the nitro group at the fifth position. The reaction conditions for bromination usually involve the use of bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. Nitration is often carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-nitro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: Although less common, the indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base like potassium carbonate, and a boronic acid in an organic solvent such as toluene or ethanol.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Reduction: Formation of 2-bromo-5-amino-1H-indole.

Oxidation: Formation of oxidized indole derivatives, which can vary based on the specific oxidizing conditions.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-nitro-1H-indole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-1H-indole: Lacks the bromine atom, which affects its reactivity and biological activity.

2-Chloro-5-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness

2-Bromo-5-nitro-1H-indole is unique due to the presence of both bromine and nitro substituents on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Activité Biologique

2-Bromo-5-nitro-1H-indole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

The synthesis of this compound typically involves the bromination and nitration of an indole precursor. The common synthetic route begins with the bromination of 1H-indole to form 2-bromo-1H-indole, followed by nitration using a mixture of nitric and sulfuric acids. The compound has the molecular formula and is characterized by the presence of both bromine and nitro substituents on the indole ring, which contribute to its unique reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study focused on indole derivatives, it was shown that compounds with similar structures could enhance the efficacy of antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa by acting as potentiators . The nitro group in particular can undergo bioreduction, leading to reactive intermediates that interact with bacterial cellular components.

Anticancer Effects

The compound's potential as an anticancer agent has also been investigated. Indole derivatives are known for their ability to modulate various biochemical pathways involved in cancer progression. The unique substitution pattern of this compound may enhance its interactions with molecular targets associated with tumor growth and metastasis.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding : Indole derivatives often bind to receptors with high affinity, influencing signaling pathways that regulate cell growth and apoptosis.

- Biochemical Pathways : It has been shown to influence pathways related to inflammation, apoptosis, and oxidative stress, which are critical in both microbial resistance and cancer biology .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-1H-indole | Lacks nitro group; less reactive | Limited antimicrobial properties |

| 5-Nitro-1H-indole | Lacks bromine; affects reactivity | Moderate anticancer activity |

| 2-Chloro-5-nitro-1H-indole | Chlorine instead of bromine; different properties | Varies in biological activity |

This compound stands out due to the combination of bromine and nitro substituents, which enhances its reactivity and potential therapeutic applications .

Case Studies

Recent studies have highlighted the efficacy of this compound in enhancing antibiotic action. For instance, derivatives based on this compound have been synthesized and tested for their ability to potentiate existing antibiotics against resistant strains. These findings suggest that further exploration into its derivatives could lead to novel treatments for bacterial infections .

Additionally, its role in cancer research is being actively pursued, with preliminary results indicating that it may induce apoptosis in certain cancer cell lines through specific signaling pathways.

Propriétés

IUPAC Name |

2-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-4-5-3-6(11(12)13)1-2-7(5)10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXCBMDOCDQGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700075 | |

| Record name | 2-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-11-3 | |

| Record name | 2-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.